molecular formula C6H10N2O B139025 3-Ethyl-4-methylisoxazol-5-amine CAS No. 153458-34-5

3-Ethyl-4-methylisoxazol-5-amine

Cat. No. B139025
M. Wt: 126.16 g/mol
InChI Key: RMAWJIRDEFGIPX-UHFFFAOYSA-N
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Description

3-Ethyl-4-methylisoxazol-5-amine is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring. The isoxazole ring is a versatile scaffold in medicinal chemistry and has been incorporated into various compounds with potential biological activities. The presence of the ethyl and methyl groups at the 3 and 4 positions, respectively, along with the amine group at the 5 position, makes this compound an interesting candidate for chemical synthesis and reactions.

Synthesis Analysis

The synthesis of isoxazole derivatives, including those similar to 3-Ethyl-4-methylisoxazol-5-amine, often involves the reaction of hydroxylamine with different substrates. For instance, 4-ethoxycarbonyl- and 4-cyano-5-aminoisoxazoles were prepared by reacting hydroxylamine with ethyl α-ethoxymethylenecyanoacetate or α-ethoxymethylenemalononitrile, respectively . Another synthesis approach involves the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with 5-amino-3,4-dimethylisoxazole in the presence of acetic acid in ethanol . These methods highlight the reactivity of the isoxazole ring and the possibility of introducing various substituents at different positions on the ring.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be confirmed using various spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). For example, the structure of N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine was confirmed by elemental analysis, IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis . These techniques provide detailed information about the molecular framework and the nature of the substituents attached to the isoxazole ring.

Chemical Reactions Analysis

Isoxazole derivatives can undergo various chemical reactions, including photolysis, ring cleavage, and reactions with nucleophiles. Photolysis of 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in the presence of amines leads to the formation of ketenes and carbenes, which are trapped as different products . The ring cleavage of 5-aminoisoxazoles substituted at the 3-position occurs at the nitrogen-oxygen bond, leading to isomerization to corresponding nitriles . Additionally, reactions of 5-amino-3-aryl-4-methylene-4,5-dihydroisoxazoles with nucleophiles result in addition and/or addition-elimination products .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure. For instance, the crystal structure of a related compound, 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, was determined to belong to the orthorhombic space group with specific cell parameters, and the structure exhibits intermolecular hydrogen bonds and π-interactions . These interactions can significantly affect the compound's stability, solubility, and reactivity. The synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles also demonstrates the chemical versatility of the isoxazole ring, which can be functionalized with various substituents . The catalyst-free synthesis of isoxazolo[5,4-b]pyridine derivatives further exemplifies the potential for creating novel compounds with unique properties .

Scientific Research Applications

Organic Chemistry and Catalysis

C-H Bond Activation

A study demonstrated the use of bidentate auxiliaries derived from the isoxazole-3-carboxamide for Pd-catalyzed C(sp(3))-H bond activation. This process facilitates the selective arylation and alkylation of α-aminobutanoic acid derivatives, leading to the synthesis of non-natural amino acids, showcasing the compound's role in enhancing bond activation and formation in organic synthesis (Pasunooti et al., 2015).

Green Chemistry in Azo Dyes Synthesis

Another application is in the aqueous phase synthesis of azo dyes. 3-Methyl-4H-isoxazol-5-one, a related compound, was synthesized from ethyl acetoacetate and hydroxylamine hydrochloride in an aqueous medium. This method exemplifies the compound's relevance in eco-friendly chemistry approaches for synthesizing materials with potential antimicrobial properties (Banpurkar et al., 2018).

Heterocyclization Involving Pyruvic Acids

The chemical behavior of 3-amino-5-methylisoxazole in reactions with pyruvic acid derivatives has been explored, leading to selective synthesis procedures for furanones and pyrrolones. This research highlights its utility in developing synthetic methods for heterocyclic compounds (Morozova et al., 2019).

Safety And Hazards

The compound is classified under Acute Tox. 4 Oral hazard classification . It has a GHS07 pictogram and a warning signal word . The compound is not applicable for flash point .

Future Directions

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . This includes the development of alternate metal-free synthetic routes .

properties

IUPAC Name

3-ethyl-4-methyl-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-3-5-4(2)6(7)9-8-5/h3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMAWJIRDEFGIPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406111
Record name 3-Ethyl-4-methylisoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-4-methylisoxazol-5-amine

CAS RN

153458-34-5
Record name 3-Ethyl-4-methylisoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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